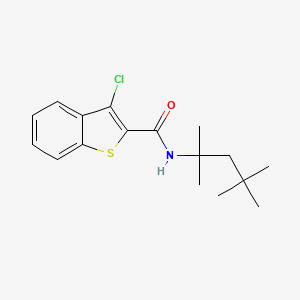
3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide, also known as OICR-9429, is a small molecule inhibitor that has been studied for its potential applications in cancer research. This compound has shown promising results in preclinical studies and has been the subject of extensive scientific research in recent years.
作用機序
The mechanism of action of 3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide involves the inhibition of G9a, which is a histone methyltransferase enzyme. G9a is responsible for adding methyl groups to histone proteins, which play a key role in regulating gene expression. By inhibiting G9a, 3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide can alter the methylation patterns of histones and thereby regulate the expression of certain genes.
Biochemical and Physiological Effects
3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the inhibition of G9a activity, alterations in histone methylation patterns, and changes in gene expression. 3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide has also been shown to have anti-proliferative effects in certain cancer cell lines, suggesting that it may have potential as a cancer therapeutic.
実験室実験の利点と制限
One of the main advantages of 3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the laboratory. 3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide has also been shown to have potent inhibitory activity against G9a, which suggests that it may be a useful tool for studying the role of this enzyme in cancer development and progression. However, one limitation of 3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are a number of potential future directions for research on 3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide. These include:
1. Further studies to determine the safety and efficacy of 3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide in humans.
2. Studies to investigate the potential of 3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide as a cancer therapeutic, either alone or in combination with other drugs.
3. Studies to elucidate the mechanism of action of 3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide and its effects on gene expression and histone methylation patterns.
4. Studies to identify other potential targets for 3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide and other small molecule inhibitors that could be used to regulate gene expression in cancer cells.
5. Studies to develop new synthetic methods for 3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide and other related compounds that could have potential applications in cancer research.
合成法
The synthesis of 3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide involves a multi-step process that includes the reaction of 3-chlorobenzothiophene with 1,1,3,3-tetramethylbutylamine, followed by the addition of a carboxylic acid group. The resulting compound is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学的研究の応用
3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide has been studied for its potential applications in cancer research, particularly in the area of epigenetics. This compound has been shown to inhibit the activity of a specific enzyme called G9a, which plays a key role in regulating gene expression. By inhibiting G9a, 3-chloro-N-(1,1,3,3-tetramethylbutyl)-1-benzothiophene-2-carboxamide has the potential to alter the expression of certain genes that are involved in cancer development and progression.
特性
IUPAC Name |
3-chloro-N-(2,4,4-trimethylpentan-2-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNOS/c1-16(2,3)10-17(4,5)19-15(20)14-13(18)11-8-6-7-9-12(11)21-14/h6-9H,10H2,1-5H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXFDBUQWLQOHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=C(C2=CC=CC=C2S1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

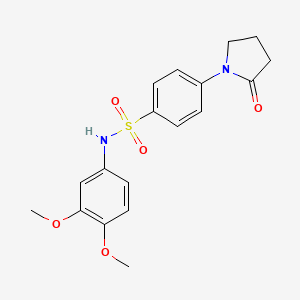
![methyl 4-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbonohydrazonoyl}benzoate](/img/structure/B5871847.png)
![4-methoxy-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5871867.png)
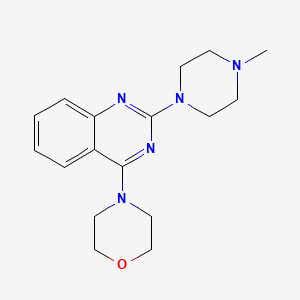
![6-methyl-2,3,8,9,10,11-hexahydro[1]benzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one](/img/structure/B5871881.png)

![N-[4-({[3-(1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5871891.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5871901.png)
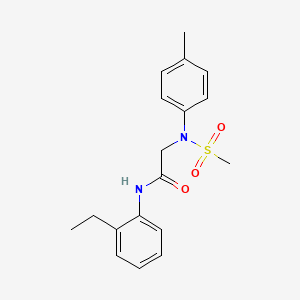
![1-[2-(2-chloro-6-methylphenoxy)ethyl]piperidine](/img/structure/B5871908.png)
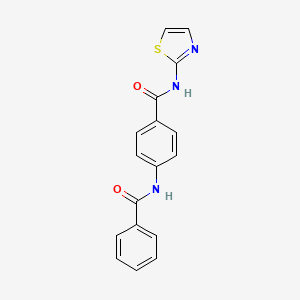
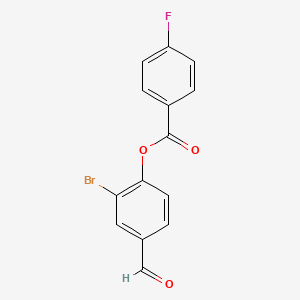
![5,6-dibromo-2-methylcyclohex-2-ene-1,4-dione 4-[O-(4-nitrobenzoyl)oxime]](/img/structure/B5871934.png)